(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate
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Overview
Description
TCO-PEG3-triethoxysilane is a compound that combines a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a triethoxysilane moiety. This compound is primarily used in bio-conjugation and surface modification applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-triethoxysilane typically involves the conjugation of a TCO group to a PEG chain, followed by the attachment of a triethoxysilane moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of TCO-PEG3-triethoxysilane involves large-scale synthesis using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilane moiety can hydrolyze in the presence of water to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Bioorthogonal Reactions: The TCO group can react with tetrazine-containing compounds via inverse-electron demand Diels-Alder cycloaddition.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Bioorthogonal Reactions: Tetrazine derivatives under mild conditions.
Major Products
Hydrolysis and Condensation: Siloxane networks.
Bioorthogonal Reactions: Stable covalent adducts with tetrazines.
Scientific Research Applications
TCO-PEG3-triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in surface modification of materials to improve their properties such as adhesion, wettability, and biocompatibility
Mechanism of Action
The mechanism of action of TCO-PEG3-triethoxysilane involves its ability to form stable covalent bonds with other molecules. The TCO group reacts with tetrazine-containing compounds through a bioorthogonal reaction, forming a stable adduct. The triethoxysilane moiety can hydrolyze and condense to form siloxane bonds, which are crucial for surface modification applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-amide-C3-triethoxysilane: Similar structure but with an amide linkage.
Silane PEG linkers: General class of compounds with PEG chains and silane groups.
Uniqueness
TCO-PEG3-triethoxysilane is unique due to its combination of a TCO group, PEG chain, and triethoxysilane moiety. This combination allows it to participate in bioorthogonal reactions and surface modifications, making it highly versatile for various applications .
Properties
Molecular Formula |
C27H52N2O9Si |
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Molecular Weight |
576.8 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
ZXQAFZQBZKLJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origin of Product |
United States |
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